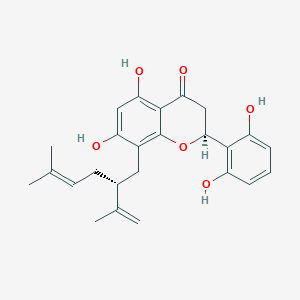

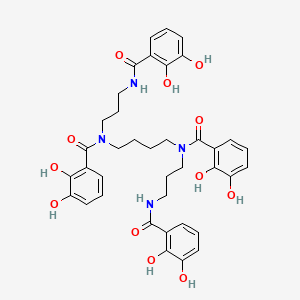

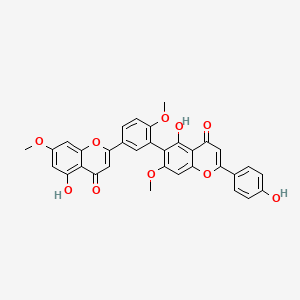

![molecular formula C17H26N8O5 B1255007 (2S,3S)-3-[[3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid](/img/structure/B1255007.png)

(2S,3S)-3-[[3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Blasticidin S is a nucleoside analogue antibiotic that was first described by Japanese researchers in the 1950s. It is produced by the bacterium Streptomyces griseochromogenes and is widely used in biological research for selecting genetically manipulated cells. Blasticidin S disrupts protein translation in both prokaryotic and eukaryotic cells, making it effective against human cells, fungi, and bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: Blasticidin S is synthesized through a series of biochemical reactions. The first step involves the combination of uridine diphosphate glucuronic acid with cytosine to form cytosylglucuronic acid. This intermediate then undergoes further modifications to produce Blasticidin S .

Industrial Production Methods: Industrial production of Blasticidin S involves fermentation processes using Streptomyces griseochromogenes. The bacterium is cultured in a nutrient-rich medium, and Blasticidin S is extracted and purified from the culture broth. The purification process typically involves cation exchange chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Blasticidin S undergoes various chemical reactions, including:

Oxidation: Blasticidin S can be oxidized to form deaminohydroxyblasticidin S.

Reduction: Reduction reactions can modify the functional groups on Blasticidin S.

Substitution: Substitution reactions can occur at the amino and hydroxyl groups of Blasticidin S.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.

Major Products:

Deaminohydroxyblasticidin S: Formed through oxidation.

Various substituted derivatives: Formed through substitution reactions.

Scientific Research Applications

Blasticidin S has a wide range of applications in scientific research:

Chemistry: Used as a tool to study protein synthesis and translation mechanisms.

Biology: Employed in cell culture to select and maintain genetically manipulated cells expressing blasticidin resistance genes.

Medicine: Investigated for its potential use in treating fungal and bacterial infections.

Industry: Utilized in agricultural research to control rice blast disease caused by the fungus Piricularia oryzae

Mechanism of Action

Blasticidin S inhibits protein synthesis by binding to the peptidyl transferase center of the large ribosomal subunit. This binding interferes with the termination step of translation and peptide bond formation, preventing the production of new proteins. Blasticidin S is competitive with puromycin, suggesting a highly similar binding site .

Comparison with Similar Compounds

Blasticidin S is unique among nucleoside antibiotics due to its specific mechanism of action and broad-spectrum activity. Similar compounds include:

Puromycin: Also inhibits protein synthesis but binds to a different site on the ribosome.

Anisomycin: Inhibits peptide bond formation but targets the A-site in the peptidyl transferase center.

Cordycepin: Another nucleoside antibiotic with a different structural motif and mechanism of action

Blasticidin S stands out for its ability to inhibit both prokaryotic and eukaryotic protein synthesis, making it a valuable tool in various research fields.

Properties

Molecular Formula |

C17H26N8O5 |

|---|---|

Molecular Weight |

422.4 g/mol |

IUPAC Name |

(2S,3S)-3-[[3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid |

InChI |

InChI=1S/C17H26N8O5/c1-24(16(20)21)6-4-9(18)8-12(26)22-10-2-3-13(30-14(10)15(27)28)25-7-5-11(19)23-17(25)29/h2-3,5,7,9-10,13-14H,4,6,8,18H2,1H3,(H3,20,21)(H,22,26)(H,27,28)(H2,19,23,29)/t9?,10-,13?,14-/m0/s1 |

InChI Key |

CXNPLSGKWMLZPZ-HNXNIXLTSA-N |

Isomeric SMILES |

CN(CCC(CC(=O)N[C@H]1C=CC(O[C@@H]1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N |

Canonical SMILES |

CN(CCC(CC(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

Synonyms |

lasticidin S blasticidin S, carbamodithioate, (S)-isomer blasticidin S, dodecyl sulfate, (S)-isomer blasticidin S, hydrochloride, (S)-isomer blasticidin S, methyl sulfate, (S)-isomer blasticidin S, monohydrochloride, (S)-isome |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

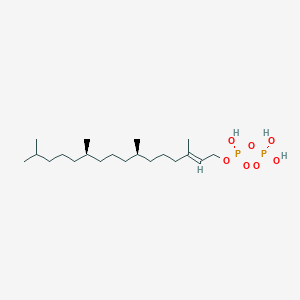

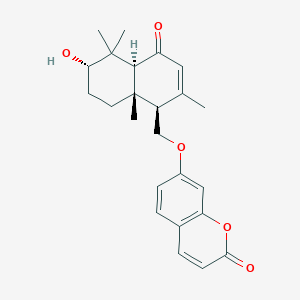

![[(2S)-1-hydroxy-3-tetradecanoyloxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B1254939.png)

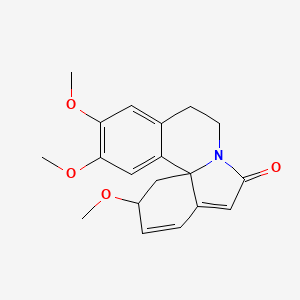

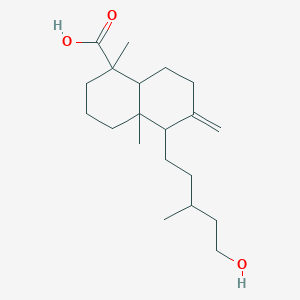

![1H-Thieno[3,4-d]iMidazole-4-pentanaMide, hexahydro-N-[2-[(iodoacetyl)aMino]ethyl]-2-oxo-, (3aS,4S,6aR)-](/img/structure/B1254950.png)